[(9-Bromononyl)oxy]benzene
Description
Structure
3D Structure
Properties
CAS No. |
52176-62-2 |
|---|---|
Molecular Formula |
C15H23BrO |
Molecular Weight |
299.25 g/mol |
IUPAC Name |
9-bromononoxybenzene |
InChI |
InChI=1S/C15H23BrO/c16-13-9-4-2-1-3-5-10-14-17-15-11-7-6-8-12-15/h6-8,11-12H,1-5,9-10,13-14H2 |
InChI Key |
TWCGNLQMKQKUHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 9 Bromononyl Oxy Benzene
Established Reaction Pathways for Aryloxy-Alkyl Halide Formation
Traditional synthesis of aryloxy-alkyl halides like [(9-Bromononyl)oxy]benzene typically involves robust and well-documented reactions that have been foundational in organic synthesis for over a century.
A primary route to this compound involves the direct reaction of a phenolic precursor with a long-chain dibromoalkane. In this specific case, phenol (B47542) is reacted with an excess of 1,9-dibromononane (B1346018). The use of excess dibromoalkane is crucial to minimize the formation of the symmetrical diether byproduct, 1,9-diphenoxynonane. orgsyn.org
The Williamson ether synthesis is a cornerstone method for preparing ethers and is highly applicable for synthesizing this compound. wikipedia.orgfrancis-press.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of phenol using a suitable base to form the sodium or potassium phenoxide ion. This phenoxide ion, a potent nucleophile, then attacks one of the electrophilic carbon atoms at the end of the 1,9-dibromononane chain. youtube.com This attack displaces a bromide ion, forming the C-O ether bond. youtube.com
Common bases used for the deprotonation of phenol, which has a pKa of about 10, include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). youtube.comnih.gov The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation but does not interfere with the nucleophilicity of the phenoxide. nih.gov Laboratory syntheses using this method typically report yields ranging from 50% to 95%. wikipedia.org
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| tert-butyl-4-hydroxyphenylcarbamate | 1,2-dibromoethane | K₂CO₃ | Acetone | Reflux, 12h | 40% | chemspider.com |
| Substituted Phenols | Propargyl Bromide | K₂CO₃ | Acetone | Reflux, 5h | 74-85% | nih.govplos.org |
| Phenol | Trimethylene bromide | NaOH | Water | Reflux, 5-6h | 84-85% | orgsyn.org |
To overcome the challenge of reacting a water-soluble phenoxide with an organic-soluble dibromoalkane, phase-transfer catalysis (PTC) is an effective strategy. phasetransfer.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. researchgate.net In the organic phase, the "naked" phenoxide anion is highly reactive and readily undergoes the SN2 reaction with the dibromoalkane.
This method offers several advantages, including the use of inexpensive inorganic bases (e.g., NaOH) and water, eliminating the need for anhydrous and often more hazardous organic solvents. acsgcipr.org PTC can lead to faster reaction rates, higher yields, and simplified work-up procedures, making it a scalable and industrially viable option. acsgcipr.orgmdpi.com
| Reaction Type | Catalyst | Solvent System | Key Advantage | Reference |
|---|---|---|---|---|
| Phenol O-Alkylation | Tetrabutylammonium bromide (TBAB) | Biphasic (liquid/liquid) | High yields in very short reaction times under continuous flow. | researchgate.net |
| Nucleophilic Substitution | Quaternary Ammonium Cation (Q⁺) | Aqueous/Organic | Transfers aqueous-soluble anions into the organic phase for reaction. | phasetransfer.com |
| General SN2 | Various Quats | Toluene, MTBE, or neat | Avoids dipolar aprotic solvents; allows for solvent-free conditions. | acsgcipr.org |
An alternative synthetic strategy involves forming the desired product from a precursor molecule that already contains the phenoxynonyl ether structure. This approach hinges on the selective bromination of the terminal carbon of the nonyl chain.
One such pathway begins with an alkene precursor, (9-phenoxynon-1-ene). The terminal double bond can be converted to a primary bromide through an anti-Markovnikov hydrobromination . This reaction is achieved by treating the alkene with hydrogen bromide (HBr) in the presence of a radical initiator, such as a peroxide (ROOR) or azobisisobutyronitrile (AIBN). youtube.comchemistrysteps.com The radical mechanism directs the bromine atom to add to the less substituted carbon of the double bond, yielding the desired terminal bromide. chemistrysteps.comlibretexts.org This method is highly regioselective and particularly effective for HBr additions. chemistrysteps.com
A second pathway starts with the alcohol precursor, 9-phenoxynonan-1-ol. The terminal hydroxyl group can be converted into a bromide using a variety of standard brominating agents. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective. Another common method is the Appel reaction, which uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to achieve the transformation under mild conditions. organic-chemistry.org
| Precursor | Reaction | Key Reagents | Regioselectivity | Reference |
|---|---|---|---|---|
| (9-phenoxynon-1-ene) | Radical Hydrobromination | HBr, Peroxide (ROOR) | Anti-Markovnikov | youtube.comlibretexts.org |
| 9-phenoxynonan-1-ol | Alcohol Bromination | PBr₃, SOBr₂, or CBr₄/PPh₃ | Direct substitution at C-OH | organic-chemistry.org |
Etherification Reactions Involving Phenolic Precursors and Dibromoalkanes
Novel and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These principles are being applied to the synthesis of aryloxy-alkyl halides.
The pursuit of "green" chemistry has led to refinements in the synthesis of compounds like this compound. Phase-transfer catalysis, as described previously, is considered a green technique because it reduces the reliance on volatile and often toxic organic solvents by enabling the use of water. acsgcipr.org It also allows for the use of simple, inexpensive inorganic bases instead of more complex and wasteful organic bases. acsgcipr.org
| Approach | Principle | Benefit | Reference |
|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Facilitates reaction between different phases. | Allows use of water as a solvent, simple inorganic bases, reduces waste. | acsgcipr.org |
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction. | Reduces reaction times (hours to minutes), lowers energy consumption, can improve yield. | wikipedia.org |
| Continuous Flow Reactions | Reagents are mixed and reacted in a continuous stream. | Better process control, faster mass/heat transfer, shorter reaction times. | researchgate.net |
Innovations in Catalyst Systems for Enhanced Selectivity and Yield
To improve the efficiency and yield of the Williamson ether synthesis for compounds like this compound, phase-transfer catalysis (PTC) has emerged as a significant innovation. researchgate.net Phase-transfer catalysts are particularly useful in reactions where the reactants are in different phases, such as a solid phenoxide salt and a liquid alkyl halide.
The catalyst, typically a quaternary ammonium or phosphonium (B103445) salt (e.g., tetrabutylammonium bromide or iodide), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present. researchgate.net This enhances the concentration of the nucleophile in the organic phase, thereby increasing the reaction rate.
Mechanism of Phase-Transfer Catalysis in the Synthesis of this compound
| Step | Description |
| 1. Ion Exchange | The phase-transfer catalyst cation (Q⁺) exchanges its anion (X⁻) for the phenoxide anion (ArO⁻) at the interface of the two phases. |
| 2. Transfer to Organic Phase | The resulting lipophilic ion pair [Q⁺ArO⁻] is soluble in the organic phase and diffuses away from the interface. |
| 3. S\textsubscript{N}2 Reaction | In the organic phase, the phenoxide anion reacts with the 1,9-dibromononane to form the desired ether, this compound, and a bromide ion. |
| 4. Catalyst Regeneration | The catalyst cation (Q⁺) pairs with the newly formed bromide ion and returns to the interface to repeat the cycle. |
This catalytic cycle allows for the use of milder reaction conditions and less expensive inorganic bases like potassium carbonate, often leading to higher yields and selectivity by minimizing side reactions. researchgate.net
Optimization of Reaction Conditions for this compound Synthesis
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. Key variables include the choice of base, solvent, temperature, and the stoichiometry of the reactants.
Key Parameters for Optimization:
Base: The strength and nature of the base used to deprotonate phenol are critical. Strong bases like sodium hydride (NaH) ensure complete conversion to the phenoxide but require anhydrous conditions. masterorganicchemistry.com Weaker bases, such as potassium carbonate (K₂CO₃), are often preferred for their ease of handling and are particularly effective when paired with a phase-transfer catalyst. researchgate.net
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally favored as they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic and available to participate in the S\textsubscript{N}2 reaction. chem-station.com
Temperature: The reaction temperature influences the rate of the S\textsubscript{N}2 reaction. Generally, temperatures in the range of 60-100 °C are employed. francis-press.com Higher temperatures can increase the rate of reaction but may also promote side reactions, such as elimination or the formation of the diether byproduct, 1,9-diphenoxynonane.
Stoichiometry: To maximize the yield of the desired mono-ether and minimize the formation of the diether, a significant excess of the dihaloalkane (1,9-dibromononane) is typically used. This ensures that the phenoxide is more likely to react with a molecule of the dihaloalkane that has not yet reacted, rather than with a molecule of the desired product.
Table of Optimized Reaction Conditions for Analogous Syntheses:
| Reactants | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) |
| Phenol, 1,6-dibromohexane | K₂CO₃ | Acetone | TBAI | Reflux | 85 |
| 4-Methoxyphenol, 1,8-dibromooctane | NaH | DMF | None | 80 | 78 |
| Phenol, 1,10-dibromodecane | K₂CO₃ | Acetonitrile | TBAB | 80 | 92 |
TBAI: Tetrabutylammonium iodide, TBAB: Tetrabutylammonium bromide
Isolation and Purification Techniques for Research-Scale Preparations
Following the reaction, a systematic workup and purification procedure is necessary to isolate this compound from unreacted starting materials, the inorganic salt byproduct, and any side products.
Standard Isolation and Purification Protocol:
Filtration: The reaction mixture is first cooled to room temperature, and the precipitated inorganic salt (e.g., NaBr or KBr) is removed by filtration.
Solvent Removal: The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator.
Extraction: The resulting crude oil is dissolved in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297). This solution is then washed sequentially with water to remove any remaining inorganic salts and a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted phenol. A final wash with brine is often performed to aid in the removal of water from the organic layer.
Drying and Concentration: The organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
Chromatographic Purification: For research-scale preparations requiring high purity, the crude product is typically purified by column chromatography on silica (B1680970) gel. A gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is used as the eluent. The polarity of the eluent is carefully chosen to effectively separate the desired product from the less polar unreacted 1,9-dibromononane and any more polar diether byproduct.
The purity of the final product can be assessed by techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Reaction Pathways and Mechanistic Investigations of 9 Bromononyl Oxy Benzene
Nucleophilic Substitution Reactions at the ω-Bromoalkane Moiety
The terminal bromine atom on the nonyl chain serves as an excellent leaving group, making the ω-carbon an electrophilic center susceptible to attack by various nucleophiles. This reactivity is the basis for a multitude of synthetic transformations.
Exploration of SN2 and SN1 Mechanisms at the Brominated Carbon
Nucleophilic substitution reactions are fundamental transformations for alkyl halides. chemicalnote.com The specific pathway, either unimolecular (SN1) or bimolecular (SN2), is dictated by factors such as the structure of the electrophile, the nature of the nucleophile, and the solvent. tamu.edu
For [(9-Bromononyl)oxy]benzene, the bromine atom is attached to a primary carbon. This structural feature strongly favors the SN2 mechanism. chemicalnote.com The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). pharmaguideline.com This attack and the departure of the bromide ion occur simultaneously through a single transition state. chemicalnote.com This mechanism avoids the formation of a highly unstable primary carbocation, which would be a necessary intermediate for an SN1 pathway. The instability of primary carbocations makes the SN1 route energetically unfavorable for primary alkyl halides like this compound.
The key characteristics of the SN2 reaction at the brominated carbon of this compound are:
A Concerted Mechanism: Bond formation with the incoming nucleophile and bond cleavage with the bromide leaving group happen in one step. youtube.com
Backside Attack: The nucleophile approaches the carbon atom at a 180° angle to the carbon-bromine bond. pharmaguideline.com
Stereochemistry: If the carbon were a chiral center, the reaction would proceed with an inversion of configuration.
In contrast, the SN1 mechanism involves a two-step process: first, the slow, rate-determining departure of the leaving group to form a carbocation intermediate, followed by a rapid attack by the nucleophile. chemist.sg Due to the high energy of the primary carbocation that would form from this compound, this pathway is not observed under typical nucleophilic substitution conditions.
Formation of Diverse Functionalized Derivatives (e.g., Alcohols, Amines, Thiols, Ethers)
The SN2 reactivity of the ω-bromoalkane moiety allows for the straightforward synthesis of a wide array of functionalized derivatives. By selecting an appropriate nucleophile, the terminal bromine can be displaced to introduce new functional groups.
Alcohols: Reaction with hydroxide (B78521) ions (e.g., from aqueous sodium hydroxide) yields the corresponding alcohol, 9-phenoxynonan-1-ol. This is a classic hydrolysis reaction of a halogenoalkane.
Amines: Primary, secondary, or tertiary amines can be synthesized by reacting this compound with ammonia, a primary amine, or a secondary amine, respectively. The initial SN2 reaction forms an ammonium (B1175870) salt, which is then deprotonated to give the neutral amine.
Thiols: The thiol derivative, 9-phenoxynonane-1-thiol, can be prepared by nucleophilic substitution using a hydrosulfide salt, such as sodium hydrosulfide (NaSH).
Ethers: The Williamson ether synthesis provides a powerful method for forming new ether linkages. wikipedia.org This involves the reaction of this compound with an alkoxide (RO⁻), which acts as the nucleophile in an SN2 displacement to generate a new ether. byjus.commasterorganicchemistry.com
| Target Functional Group | Nucleophile | Product |
|---|---|---|
| Alcohol | Hydroxide (OH⁻) | 9-phenoxynonan-1-ol |
| Amine (Primary) | Ammonia (NH₃) | 9-phenoxynonan-1-amine |
| Thiol | Hydrosulfide (SH⁻) | 9-phenoxynonane-1-thiol |
| Ether | Alkoxide (RO⁻) | 1-(alkoxy)-9-phenoxynonane |
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics of the nucleophilic substitution reactions of this compound are consistent with the SN2 mechanism. The reaction rate is dependent on the concentrations of both the substrate (this compound) and the incoming nucleophile. chemicalnote.compharmaguideline.com This results in a second-order rate law:
Rate = k[R-Br][Nu⁻]
where R-Br is this compound and Nu⁻ is the nucleophile. Doubling the concentration of either reactant will double the rate of the reaction. youtube.comchemist.sg
The reactivity of the substrate is also influenced by the length of the alkyl chain. Computational studies on halogen exchange SN2 reactions have shown that increasing the alkyl chain length leads to a higher activation energy and a correspondingly lower reaction rate. researchgate.net This effect is attributed to increased steric hindrance and conformational effects of the longer chain, which can impede the approach of the nucleophile. While the nonyl chain is unbranched, its length suggests a slightly lower reactivity compared to shorter-chain primary bromoalkanes.
| Substrate | Activation Free Energy (kcal/mol) |
|---|---|
| Methyl bromide | 21.15 |
| Propyl bromide | 23.28 |
| Hexyl bromide | 26.50 |
Data sourced from computational studies, illustrating the trend of increasing activation energy with alkyl chain length. researchgate.net
Reactions Involving the Phenoxy Aromatic Core
The benzene (B151609) ring of the phenoxy group is an electron-rich system that can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The outcome of these reactions is governed by the directing and activating effects of the substituent already present on the ring.
Electrophilic Aromatic Substitution Reactivity
The alkoxy group (-OR) of the phenoxy moiety is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. masterorganicchemistry.com The oxygen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect. However, its much stronger electron-donating resonance effect dominates. The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring, increasing the electron density at the ortho and para positions.
This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org The mechanism proceeds via a two-step process:
Attack on the Electrophile: The π-electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The positive charge in this intermediate is delocalized, with resonance structures placing the charge on the ortho and para carbons. The oxygen atom can further stabilize the intermediates from ortho and para attack by donating a lone pair, creating an additional resonance structure where all atoms have a full octet. This extra stabilization is not possible for meta attack, which is why ortho and para products are strongly favored.
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com
Functionalization Strategies on the Aryl Ring
The activating nature of the phenoxy group allows for a variety of functionalization reactions on the aryl ring under relatively mild conditions. Common electrophilic aromatic substitution reactions can be applied to introduce new substituents, primarily at the para position due to reduced steric hindrance compared to the two ortho positions. chemistrysteps.com
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. The major product is expected to be 1-[(9-bromononyl)oxy]-4-nitrobenzene.
Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), introduces a halogen atom onto the ring, yielding the para-halogenated product.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the ring using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃. tamu.edu The reaction of this compound with acetyl chloride, for example, would yield predominantly 1-(4-((9-bromononyl)oxy)phenyl)ethan-1-one. youtube.comdepaul.edu This reaction is particularly useful as it does not suffer from the rearrangements that can plague Friedel-Crafts alkylations.
| Reaction | Electrophile | Major Product (para-substituted) |
|---|---|---|
| Nitration | NO₂⁺ (Nitronium ion) | 1-[(9-bromononyl)oxy]-4-nitrobenzene |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 1-bromo-4-((9-bromononyl)oxy)benzene |
| Friedel-Crafts Acylation | RCO⁺ (Acylium ion) | 1-(4-((9-bromononyl)oxy)phenyl)ethan-1-one (for acetylation) |
Cross-Coupling Reactions of this compound
This compound serves as a valuable bifunctional molecule in organic synthesis. Its structure, featuring a terminal alkyl bromide and a phenoxy group, allows for a diverse range of chemical transformations. The alkyl bromide moiety is particularly amenable to cross-coupling reactions, which are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing complex organic molecules from simpler precursors. nobelprize.org While specific documented examples of this compound in all the major named palladium-catalyzed reactions are not extensively reported, its reactivity can be reliably inferred from the well-established behavior of long-chain alkyl bromides in these transformations.
A general mechanistic pathway for these reactions involves the oxidative addition of the alkyl bromide to a palladium(0) catalyst, forming a palladium(II) intermediate. youtube.com This is followed by a key step such as transmetalation (in Suzuki and Stille reactions) or reaction with an alkene or alkyne (in Heck and Sonogashira reactions), and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com
A significant challenge when using alkyl bromides like this compound is the potential for β-hydride elimination to occur from the alkyl-palladium intermediate. However, the selection of appropriate ligands can often suppress this undesired side reaction.
Interactive Data Table: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Potential Product Structure |
| Suzuki | Organoboron compounds (e.g., R-B(OR)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Ph-O-(CH₂)₉-R |
| Stille | Organotin compounds (e.g., R-SnR'₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Ph-O-(CH₂)₉-R |
| Sonogashira | Terminal alkynes (e.g., R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Ph-O-(CH₂)₉-C≡C-R |
| Heck | Alkenes (e.g., R-CH=CH₂) | Pd(0) catalyst, Base | Ph-O-(CH₂)₉-CH=CH-R |
This table outlines potential transformations based on the known reactivity of alkyl bromides in these reactions.
Suzuki Reaction: This reaction couples an organoboron compound with an organohalide. wikipedia.org For this compound, this would involve reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.org
Stille Reaction: The Stille reaction involves the coupling of an organotin compound with an organohalide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. researchgate.net Recent advancements have enabled the room-temperature cross-coupling of functionalized alkyl bromides that contain β-hydrogens. nih.gov
Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.orgresearchgate.net
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene. wikipedia.org This reaction is a versatile method for creating substituted alkenes. organic-chemistry.org
Copper-Promoted Coupling Reactions and Related Transformations
Copper-promoted coupling reactions offer a valuable alternative to palladium-catalyzed systems, often with the benefits of lower cost and toxicity. For a primary alkyl bromide such as this compound, these reactions are particularly relevant for forming carbon-heteroatom bonds.
Ullmann-type reactions, which are copper-promoted conversions of aryl halides, can be extended to alkyl halides for the synthesis of ethers and amines. wikipedia.org While traditional Ullmann conditions are often harsh, modern protocols utilize soluble copper catalysts with ligands, allowing the reactions to proceed at lower temperatures. nih.govorganic-chemistry.org
Interactive Data Table: Potential Copper-Promoted Coupling Reactions
| Reaction Type | Reagent | Typical Catalyst/Promoter | Potential Product Structure |
| Ether Synthesis | R-OH | Cu(I) or Cu(II) salt, Ligand, Base | Ph-O-(CH₂)₉-O-R |
| Amine Synthesis | R₂NH | Cu(I) or Cu(II) salt, Ligand, Base | Ph-O-(CH₂)₉-NR₂ |
| C-C Coupling | R-MgX (Grignard) | Cu salt (e.g., CuCl₂, CuI) | Ph-O-(CH₂)₉-R |
This table illustrates potential copper-promoted transformations based on established reactivity patterns.
Other Chemical Transformations and Derivatizations
The functional groups present in this compound also allow for a variety of other useful chemical transformations.
Oxidation and Reduction Pathways
The phenoxy and alkyl portions of this compound are generally stable under many common oxidizing and reducing conditions that would not affect the terminal bromide. However, specific transformations can be achieved.
Reduction: The alkyl bromide can be reduced to an alkane, forming (9-nonyloxy)benzene. This can be accomplished with reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Oxidation: Direct oxidation of the alkyl bromide is not a typical transformation. However, the terminal carbon could be oxidized to an aldehyde or carboxylic acid after first converting the bromide to a more suitable functional group, such as an alcohol, through nucleophilic substitution.
Generation of Organometallic Intermediates
The carbon-bromine bond in this compound is an ideal site for the formation of highly reactive and synthetically valuable organometallic intermediates. The reaction of an organic halide with a metal is a common method for preparing organometallic compounds. libretexts.org
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran, yields the corresponding Grignard reagent, {[(9-phenoxy)nonyl]magnesium bromide}. chemguide.co.uk These reagents are excellent nucleophiles and react with a wide array of electrophiles, including aldehydes, ketones, and carbon dioxide. masterorganicchemistry.com
Organolithium Reagent Formation: Similarly, treatment with lithium metal can produce the corresponding organolithium reagent, {[(9-phenoxy)nonyl]lithium}. Organolithium reagents are generally more reactive than their Grignard counterparts.
Interactive Data Table: Generation and Reaction of Organometallic Intermediates
| Organometallic Reagent | Reagent for Formation | Intermediate Structure | Example of Subsequent Reaction | Product of Subsequent Reaction |
| Grignard Reagent | Mg(0) | Ph-O-(CH₂)₉-MgBr | Reaction with CO₂, then H₃O⁺ | Ph-O-(CH₂)₉-COOH (10-phenoxydecanoic acid) |
| Organolithium Reagent | 2 Li(0) | Ph-O-(CH₂)₉-Li | Reaction with an aldehyde (RCHO), then H₃O⁺ | Ph-O-(CH₂)₉-CH(OH)-R |
These organometallic intermediates are crucial for extending the carbon chain and introducing new functionalities, making this compound a versatile building block in organic synthesis.
Role of 9 Bromononyl Oxy Benzene As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Macromolecular and Polymeric Architectures
The distinct functionalities of [(9-Bromononyl)oxy]benzene make it an ideal starting material for designing and synthesizing polymers with tailored properties. It can be transformed into polymerizable monomers or incorporated directly as a side chain, influencing the final characteristics of the macromolecule.
Development of Monomers for Polymerization
The terminal bromine atom on the nonyl chain of this compound is a key reactive handle for its conversion into various polymerizable monomers. This transformation allows the phenoxy-nonyl moiety to be incorporated into a polymer backbone, imparting specific functionalities.
Researchers have successfully synthesized styrene, acrylate, and methacrylate-type monomers from analogous bromo-decyl precursors. chemrxiv.org These methods are directly applicable to this compound. For instance, the terminal bromide can be converted to an azide (B81097), followed by a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction with an alkyne-containing polymerizable group. beilstein-journals.org Alternatively, it can undergo nucleophilic substitution with a hydroxyl-containing monomer, or be converted to an alcohol itself, which is then esterified with acryloyl or methacryloyl chloride to yield the corresponding polymerizable monomer. chemrxiv.org
Another strategy involves the activated polymerization of monomers like 2-ethynylpyridine (B158538). In this process, a derivative such as 4-[4-(9-bromononyloxy)phenylazo]anisole acts as an initiator. researchgate.netresearchgate.net The initiator becomes covalently bonded to the polymer chain, effectively making the entire initiator structure part of the first monomeric unit. researchgate.netresearchgate.net This method yields ionic polyacetylenes with complex, functional side chains derived directly from the bromo-nonyl precursor. researchgate.netresearchgate.net
| Precursor Type | Reaction Type | Resulting Monomer Type | Example Reaction | Reference |
|---|---|---|---|---|
| Bromoalkyl-aryl | Esterification | Acrylate / Methacrylate (B99206) | Conversion of terminal bromine to alcohol, followed by reaction with acryloyl chloride. | chemrxiv.org |
| Bromoalkyl-aryl | Suzuki Coupling | Styrenic | Coupling with vinylboronic pinacol (B44631) ester. | chemrxiv.org |
| Bromoalkyl-azobenzene | Activated Polymerization | Ionic Polyacetylene | Initiation of 2-ethynylpyridine polymerization. | researchgate.netresearchgate.net |
| Bromoalkyl-aryl | Nucleophilic Substitution | Functionalized Monomer | Reaction with azide, followed by CuAAC with an alkyne-containing monomer. | beilstein-journals.org |
Synthesis of Side-Chain Functionalized Polymers
The incorporation of the (9-phenoxy)nonyl group as a side chain profoundly influences the physical and chemical properties of polymers. These side chains can control polymer solubility, thermal characteristics like the glass transition temperature (Tg), and electrochemical behavior. rsc.orgclemson.edu
For example, polymers such as poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA) and its analogs with varying alkyl chain lengths have been synthesized to study their potential in memory devices. clemson.edursc.org In these systems, a carbazole (B46965) unit is attached to a polymethacrylate (B1205211) backbone via a flexible alkyl chain, similar to the nonyl chain in this compound. The length of this alkyl spacer is critical; studies on carbazole-derivatized methacrylate polymers show that the Tg decreases as the side chain length increases, with a nonyl (n=9) side chain resulting in a Tg of 24 °C. clemson.edu
In the field of solid-state batteries, analogs of this compound are used to create single-ion conducting polymer electrolytes. chemrxiv.orgrsc.org In these materials, anionic groups like sulfonyl(trifluoromethylsulfonyl)imide (-TFSI⁻) are attached to the end of alkyl side chains on a rigid polymer backbone, such as polyphenylene. chemrxiv.orgrsc.org The flexible, non-solvating alkyl spacer, such as the nonyl chain, decouples ion transport from the segmental motion of the polymer backbone, which can lead to higher ionic conductivities compared to traditional poly(ethylene oxide)-based systems. rsc.org The chemical functionalities within these side chains are primary determinants of the resulting polymer's biological or physical activity. nih.gov
| Polymer Type | Functional Side-Chain Moiety | Key Property Influenced by Side-Chain | Application | Reference |
|---|---|---|---|---|
| Poly(n-alkyl methacrylate) | Carbazole-nonyl | Glass Transition Temperature (Tg), Charge Transport | Organic Memory Devices | clemson.edursc.org |
| Poly(para-phenylene) | Decyl-TFSI | Ionic Conductivity, Dielectric Relaxation | Single-Ion Conducting Polymer Electrolytes | chemrxiv.orgrsc.org |
| Poly(diphenylacetylene) | Azoanisole-nonyl | Photo-isomerization, Fluorescence | Photo-responsive Materials | researchgate.net |
| Poly(2-ethynylpyridine) | p-methoxyphenylazophenyl-oxynonyl | Solubility, Conjugated System Properties | Processible Conductive Polymers | researchgate.net |
Intermediate in the Construction of Functional Molecular Systems
Beyond polymerization, this compound is a key intermediate for building discrete, functional molecular systems where the interplay between the aromatic head and the reactive tail is crucial for the final assembly's function.
Design and Synthesis of Bivalent Ligands and Related Scaffolds
Bivalent ligands are molecules designed to interact with two receptor binding sites simultaneously, often on receptor dimers or oligomers. scispace.comnih.gov They typically consist of two pharmacophores connected by a linker or spacer. The length and chemical nature of this spacer are critical for achieving optimal binding affinity and selectivity. scispace.comnih.gov
This compound is an ideal precursor for synthesizing one half of a bivalent ligand. The phenoxy group can serve as, or be modified into, a secondary pharmacophore, while the nonyl chain acts as the linker. The terminal bromine provides a reactive site for coupling to the primary pharmacophore. Synthetic strategies often involve the coupling of a pharmacophore-containing acid with a diamine linker or the alkylation of a pharmacophore with a bromoalkyl-terminated molecule. scispace.commdpi.com For example, in the development of ligands for dopamine (B1211576) and glutamate (B1630785) receptors, researchers have synthesized heterobivalent ligands where two different pharmacophores are joined by linkers of varying lengths to bridge the binding sites on the receptor heterodimer. nih.gov The nine-carbon chain of this compound provides a long, flexible spacer that can span the significant distances between binding sites on different receptors within a heteromer. nih.gov
Formation of Supramolecular Structures and Mechanically Interlocked Molecules
Mechanically interlocked molecules (MIMs), such as catenanes (interlocked rings) and rotaxanes (a wheel on an axle), represent a sophisticated class of compounds where components are linked by topology rather than covalent bonds. wikipedia.orgrsc.org Template-directed synthesis, which relies on non-covalent preorganization of precursors, is the most efficient method for creating these architectures. wikipedia.orgnih.gov
This compound is a powerful tool in this field. Its long alkyl chain can act as the "thread" or "axle" component that is directed through the cavity of a macrocyclic host like a pillar[n]arene or cyclodextrin. rsc.orgfrontiersin.org A prime example is the synthesis of pillar chemrxiv.orgarene-based pseudo Current time information in Bangalore, IN.catenanes. rsc.org In this work, a pillar chemrxiv.orgarene was functionalized with a bromodecyl chain, which threaded itself through the macrocycle's cavity due to favorable host-guest interactions. rsc.orgresearchgate.net The terminal bromine was then converted to an azide. An intramolecular copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction with an alkyne group on the other side of the pillar chemrxiv.orgarene rim then permanently locked the structure, forming a mechanically self-locked pseudo Current time information in Bangalore, IN.catenane. rsc.org This demonstrates a high-level application where both the chain length and the reactive bromine terminus of the bromoalkyl group are essential for constructing the complex, interlocked architecture. rsc.orgfrontiersin.org
Linker Strategies for Molecular Probes and Conjugates
The structure of this compound is well-suited for its use in creating molecular probes and bioconjugates. symeres.com In these systems, the molecule acts as a linker, covalently connecting a functional moiety (like a fluorescent dye or drug) to a biological target or delivery vehicle (like a protein or nanoparticle). symeres.comub.edu
The nonyl chain serves as a flexible, hydrophobic spacer that separates the payload from the carrier, which can be crucial for maintaining the function of both components. The terminal bromine is a versatile reactive handle for conjugation. It can be directly used in alkylation reactions or easily converted to other functional groups like azides, amines, or thiols for use in various bioconjugation chemistries, such as "click" chemistry. researchgate.netrsc.org For example, ω-bromoalkyl-substituted BODIPY fluorophores have been synthesized and used to fluorescently label receptor ligands, enabling the study of their biological targets. researchgate.net The bromoalkyl chain allows for the covalent attachment of the dye to the ligand. Similarly, linkers are used to create probes that can report on intracellular events, such as bond cleavage, by connecting a fluorophore and a quencher to a carrier protein. rsc.org The defined length and chemical nature of the linker provided by precursors like this compound are critical to the design and function of these advanced molecular tools. symeres.com
Contribution to Specialty Chemical Research and Development
The unique structure of this compound makes it an important precursor in the development of high-value specialty chemicals. Its utility spans multiple fields, driven by the ability to introduce a long, flexible phenoxy-terminated spacer into target molecules.
Research in Agrochemicals and Material Science (General)
In material science, this compound is frequently employed in the synthesis of liquid crystals and advanced polymers. The combination of a rigid phenyl group and a flexible nonyl chain is a classic motif for creating calamitic (rod-like) mesogens. The terminal bromo group acts as a reactive handle to attach this unit to a central core or to initiate polymerization.
For instance, researchers have used this compound to synthesize dimeric liquid crystals. In a typical synthesis, two equivalents of the compound are coupled to a central aromatic diol, such as hydroquinone, via a Williamson ether synthesis. The resulting molecule possesses two rigid phenoxy units linked by flexible spacers to another central rigid core, a structure conducive to forming nematic or smectic liquid crystal phases. The length of the C9 spacer is critical for determining the thermal properties and mesophase behavior of the final material [15, 16].
Table 1: Application of this compound in Liquid Crystal Synthesis This table illustrates a representative synthetic pathway where this compound is used to construct a symmetric liquid crystal dimer.
| Starting Material | Reagent | Resulting Compound Structure | Key Property | Reference |
|---|---|---|---|---|
| This compound | Hydroquinone, K₂CO₃ | Ph-O-(CH₂)₉-O-C₆H₄-O-(CH₂)₉-O-Ph | Exhibits nematic liquid crystal phase |
While direct application in commercial agrochemicals is less documented, its role as a synthon is significant. The phenoxy ether linkage is present in many herbicides and fungicides. The ability of this compound to introduce this moiety along with a long alkyl chain allows for the systematic study of how lipophilicity and chain length affect the efficacy and transport of potential active ingredients within plant tissues .
Synthesis of Advanced Organic Building Blocks and Linkers
One of the most powerful applications of this compound is its conversion into other, more specialized bifunctional building blocks and linkers. The reactivity of the primary alkyl bromide allows for its clean transformation into a wide array of other functional groups, significantly expanding its synthetic utility.
A primary example is its conversion to 1-(9-azidononyl)oxybenzene . This is typically achieved through a straightforward nucleophilic substitution reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The resulting azido-terminated linker is a highly valuable tool in bioconjugation and material science, particularly for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows the phenoxy-nonyl spacer to be efficiently and selectively "clicked" onto molecules or surfaces bearing a terminal alkyne .
This strategy enables the precise installation of a phenoxy group, which can be used for aromatic interactions (π-π stacking) or as a stable protecting group, at a defined distance from a conjugation site. Such linkers are instrumental in creating well-defined polymer brushes on surfaces, synthesizing complex drug-delivery systems, or building molecular probes for biological imaging .
Table 2: Conversion of this compound to Advanced Linkers This table details common transformations of the bromo- group to create versatile synthetic intermediates.
| Starting Material | Reagent(s) | Product | New Functional Group | Primary Application | Reference |
|---|---|---|---|---|---|
| This compound | Sodium Azide (NaN₃) | 1-(9-Azidononyl)oxybenzene | Azide (-N₃) | Click Chemistry (CuAAC) | |
| This compound | Potassium Phthalimide, then Hydrazine | 1-(9-Aminononyl)oxybenzene | Primary Amine (-NH₂) | Amide coupling, Bioconjugation |
Synthesis of Analogs and Homologs for Structure-Reactivity Relationship (SRR) Investigations
This compound is often synthesized as part of a homologous series of ω-bromoalkoxybenzenes, Ph-O-(CH₂)n-Br, to conduct systematic Structure-Reactivity Relationship (SRR) or Structure-Property Relationship (SPR) studies. By varying the length of the alkyl chain (n), researchers can precisely probe how this parameter influences physical properties, reaction kinetics, or biological interactions.
In material science, synthesizing a series where n = 7, 8, 9, 10, 11, etc., is crucial for understanding and tuning the properties of liquid crystals or self-assembled monolayers (SAMs). For example, in liquid crystal dimers derived from these linkers, the chain length 'n' directly impacts the flexibility of the molecule and, consequently, its melting point and clearing point (the temperature at which it transitions from a liquid crystal to an isotropic liquid). An "odd-even" effect is often observed, where homologs with an odd number of methylene (B1212753) units exhibit different transitional properties compared to those with an even number, due to differences in molecular conformation and packing efficiency.
Table 3: Homologous Series for Structure-Property Relationship Study in Liquid Crystals Data represents a hypothetical but representative study on how spacer length affects the clearing point of a symmetric biphenyl-based liquid crystal.
| Homolog Precursor | Spacer Chain (n) | Resulting LC Structure | Clearing Point (°C) | Observation |
|---|---|---|---|---|
| [(7-Bromoheptyl)oxy]benzene | 7 | Ph-O-(CH₂)₇-O-(C₆H₄)₂-O-(CH₂)₇-O-Ph | 155 | High clearing point (odd n) |
| [(8-Bromooctyl)oxy]benzene | 8 | Ph-O-(CH₂)₈-O-(C₆H₄)₂-O-(CH₂)₈-O-Ph | 148 | Lower clearing point (even n) |
| This compound | 9 | Ph-O-(CH₂)₉-O-(C₆H₄)₂-O-(CH₂)₉-O-Ph | 152 | Higher clearing point (odd n) |
These systematic studies are fundamental to rational design in materials chemistry. By establishing a clear relationship between the length of the alkyl spacer—a variable controlled by selecting the appropriate Ph-O-(CH₂)n-Br precursor—and the macroscopic properties of the final material, scientists can precisely engineer molecules with desired thermal ranges, optical properties, or surface energies.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in By analyzing the chemical shifts, signal multiplicities, and correlations, the precise structure of [(9-Bromononyl)oxy]benzene can be determined.
Proton (¹H) NMR Spectroscopy
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the nonyl chain. The electron-withdrawing oxygen atom and the terminal bromine atom significantly influence the chemical shifts of adjacent protons. ucl.ac.uklibretexts.org
The protons on the benzene ring are split into two main groups due to the phenoxy substituent. The protons ortho and para to the oxygen are more shielded than the meta protons. The protons of the nonyl chain appear as a series of multiplets, with the methylene (B1212753) groups closest to the oxygen (C1') and bromine (C9') being the most deshielded and shifted downfield.
Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2, H-6 (ortho) | 6.88 - 6.95 | Multiplet (d-like) | 2H |
| H-3, H-5 (meta) | 7.25 - 7.32 | Multiplet (t-like) | 2H |
| H-4 (para) | 6.95 - 7.02 | Multiplet (t-like) | 1H |
| H-1' (-O-CH₂ -) | 3.95 | Triplet | 2H |
| H-9' (-CH₂ -Br) | 3.41 | Triplet | 2H |
| H-2' | 1.80 | Multiplet | 2H |
| H-8' | 1.85 | Multiplet | 2H |
| H-3', H-4', H-5', H-6', H-7' | 1.25 - 1.50 | Broad Multiplet | 10H |
Carbon-13 (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a signal for each chemically non-equivalent carbon atom. libretexts.org For this compound, this results in distinct peaks for the aromatic carbons and the nine carbons of the alkyl chain. The chemical shifts are characteristic of the carbon's hybridization and its electronic environment. libretexts.orgwisc.edu The carbon attached to the oxygen (C-1) is significantly downfield, as are the carbons attached to the oxygen (C-1') and bromine (C-9'). bhu.ac.in
Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (ipso) | 159.1 |
| C-3, C-5 (meta) | 129.5 |
| C-4 (para) | 120.9 |
| C-2, C-6 (ortho) | 114.5 |
| C-1' (-O-C H₂-) | 68.0 |
| C-9' (-C H₂-Br) | 34.0 |
| C-8' | 32.8 |
| C-2' | 29.4 |
| C-3' to C-7' (overlapping) | 28.1 - 29.2 |
| C-7' | 28.7 |
| C-6' | 28.1 |
| C-4', C-5' | 26.0 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, strong cross-peaks would be observed between adjacent methylene groups in the nonyl chain (H-1'/H-2', H-2'/H-3', and so on, up to H-8'/H-9'). This allows for a sequential "walk" along the entire alkyl chain, confirming its linear structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). sdsu.edu It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.95 ppm would show a cross-peak with the carbon signal at ~68.0 ppm, confirming the assignment of the -O-CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for connecting different fragments of the molecule. youtube.com Key HMBC correlations for this compound would include:
A correlation from the C-1' protons (~3.95 ppm) to the aromatic C-1 carbon (~159.1 ppm), confirming the ether linkage.
Correlations from the C-1' protons to C-2' and C-3' of the nonyl chain.
Correlations from the C-9' protons (~3.41 ppm) to C-8' and C-7', confirming the terminus of the chain.
Correlations from the ortho-protons (H-2/H-6) to the C-1 and C-4 carbons of the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. beilstein-journals.org
High-Resolution Mass Spectrometry (HRMS)
HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. The presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio results in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity separated by two mass units.
Calculated Exact Masses for this compound
| Ion Formula | Isotope | Calculated Monoisotopic Mass |
| [C₁₅H₂₃⁷⁹BrO] | ⁷⁹Br | 298.0932 |
| [C₁₅H₂₃⁸¹BrO] | ⁸¹Br | 300.0912 |
An experimental HRMS measurement matching these calculated values would confirm the elemental formula of this compound. ethz.ch
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that brings molecules from solution into the gas phase as ions with minimal fragmentation. mdpi.comnih.gov It is particularly useful for polar or large molecules. For this compound, ESI-MS in positive ion mode would likely show the formation of adduct ions.
Expected Ions in ESI-MS (Positive Mode)
| Ion | Description |
| [M+H]⁺ | Protonated molecule |
| [M+Na]⁺ | Sodium adduct |
| [M+K]⁺ | Potassium adduct |
By coupling ESI with tandem mass spectrometry (MS/MS), fragmentation patterns can be studied to further confirm the structure. Collision-induced dissociation (CID) of a selected parent ion (e.g., [M+H]⁺) would likely lead to characteristic fragment ions resulting from the cleavage of the weakest bonds, such as the C-O ether bond or the C-Br bond.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental tool for the characterization of this compound, allowing for the identification of its key functional groups through their characteristic vibrational frequencies. The IR spectrum provides a molecular fingerprint, confirming the presence of the aromatic benzene ring, the ether linkage, the long aliphatic chain, and the terminal bromine atom.
In the analysis of phenoxy-terminated molecules, specific regions of the IR spectrum are of particular interest. uchicago.edu The carbon-hydrogen (C-H) stretching region, typically between 2800 and 3100 cm⁻¹, reveals distinct peaks for both the aromatic C-H bonds of the benzene ring (usually above 3000 cm⁻¹) and the aliphatic C-H bonds of the nonyl chain (usually below 3000 cm⁻¹). uchicago.eduspectroscopyonline.com The presence of strong peaks corresponding to the asymmetric and symmetric stretching of methylene (-CH₂) groups within the nonyl chain is a key indicator of the alkyl component. uchicago.edu
The benzene ring itself gives rise to several characteristic absorptions. The aromatic C=C ring stretching vibrations typically appear as a pair of sharp peaks in the 1610-1580 cm⁻¹ and 1500-1480 cm⁻¹ regions. uchicago.eduspectroscopyonline.com For phenoxy-terminated self-assembled monolayers, peaks have been identified at 1608 cm⁻¹ and 1496 cm⁻¹. uchicago.edu Furthermore, the out-of-plane C-H bending vibrations (or "wags") are highly diagnostic of the substitution pattern on the benzene ring. spectroscopyonline.com For a monosubstituted ring like that in this compound, strong absorptions are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ range. The ether linkage (Aryl-O-CH₂) produces a strong, characteristic C-O stretching band, typically observed between 1275 and 1200 cm⁻¹. The C-Br stretching vibration is found in the lower frequency region of the spectrum, generally between 690 and 515 cm⁻¹.
Vibrational analysis not only confirms the identity of the compound but also provides insights into molecular conformation and intermolecular interactions, especially when the molecule is part of a larger assembly, such as a self-assembled monolayer. uchicago.eduuchicago.edu
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Benzene Ring | Aromatic C-H Stretch | 3100 - 3000 | uchicago.eduspectroscopyonline.com |
| Benzene Ring | C=C Ring Stretch | 1610 - 1580 and 1500 - 1480 | uchicago.eduspectroscopyonline.com |
| Benzene Ring | Out-of-plane C-H Bend | 770 - 730 and 710 - 690 | spectroscopyonline.com |
| Alkyl Chain | Aliphatic C-H Stretch | 3000 - 2850 | uchicago.edu |
| Ether Linkage | Aryl-O-C Stretch (asymmetric) | 1275 - 1200 | elsevier.com |
| Bromoalkane | C-Br Stretch | 690 - 515 | N/A |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous information about its bond lengths, bond angles, and conformation in the solid state. This technique would also reveal how the molecules pack together, detailing the intermolecular interactions (such as van der Waals forces) that govern the crystal lattice.
While specific single-crystal X-ray diffraction data for this compound is not prominently featured in the surveyed literature, the technique is widely applied to its derivatives. For instance, X-ray analysis is crucial for characterizing the crystal structures of more complex molecules that incorporate the phenoxy moiety, such as beloamphiphile azines, to achieve specific polar alignments in crystals. mst.edu
In the context of materials science, related X-ray techniques are applied to thin films and self-assembled monolayers (SAMs) formed from derivatives of this compound. Grazing incidence X-ray reflectometry, for example, has been used to study the layer structure of phenoxy-terminated SAMs on silicon surfaces, providing data on layer thickness and molecular organization. aip.org Such studies are essential for understanding the nanostructural properties of these functional surfaces. aip.org
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool in the synthesis and analysis of this compound, used for both the purification of the final product and the assessment of its purity.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing the purity of volatile and thermally stable compounds. It can be used to separate this compound from starting materials, such as phenol (B47542) and 1,9-dibromononane (B1346018), or from byproducts of the synthesis. The retention time of the compound provides a qualitative measure for identification, while the peak area allows for quantitative assessment of its purity. GC/MS analysis provides further confirmation of the compound's identity through its mass spectrum. The technique has been successfully used to characterize related phenoxy-containing compounds. mst.edu
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this compound due to the strong ultraviolet (UV) absorbance of the benzene ring. dnacih.com This makes UV-based detectors, such as a Diode Array Detector (DAD) or a Fluorescence Detector (FLD), highly effective for its detection and quantification. wur.nl
A typical HPLC method would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile (B52724), and water. wur.nlpsu.edu The gradient or isocratic elution profile can be optimized to achieve clear separation from impurities. HPLC offers a significant advantage over GC for some aromatic compounds by avoiding issues of thermal degradation and interference from non-UV-absorbing aliphatic compounds. dnacih.com This method is widely used for monitoring the progress of reactions and for final purity assessment of aromatic products. wur.nlpsu.edu
Column chromatography is the primary method used for the purification of this compound on a preparative scale following its synthesis. rsc.org The crude product is loaded onto a stationary phase, most commonly silica (B1680970) gel, and a solvent system (eluent) is passed through the column to separate the desired product from unreacted starting materials and byproducts based on differences in polarity.
Research literature explicitly documents the purification of this compound and similar compounds using this technique. rsc.orgtu.ac.thgoogle.com The choice of eluent is critical for achieving good separation. A non-polar solvent system, such as a mixture of hexanes and a slightly more polar solvent, is typically employed.
Table 2: Reported Solvent Systems for Column Chromatography Purification
| Compound | Stationary Phase | Eluent System | Source |
|---|---|---|---|
| ((9-Bromononyl)oxy)benzene | Silica Gel | Hexanes/CH₂Cl₂ (10:1) | rsc.org |
| 7-(9-bromononyloxy)-2H-chromen-2-one | Silica Gel | Dichloromethane | tu.ac.th |
| 9-bromononan-1-ol | Silica Gel | Hexane (B92381):Ether (9:1) | google.com |
| 9-bromononyl 2-bromoacetate | Silica Gel | 10% EtOAc–hexane | rsc.org |
Surface-Sensitive Characterization for Interfacial and Thin Film Studies
While this compound is a bulk chemical, it serves as a key building block for creating functional surfaces, particularly phenoxy-terminated self-assembled monolayers (SAMs). uchicago.eduaip.org The characterization of these ultrathin layers requires highly sensitive surface analysis techniques that provide information on molecular arrangement, orientation, and surface properties.
Reflection-Absorption Infrared Spectroscopy (RAIRS) is a variant of IR spectroscopy used for studying monolayers on reflective substrates like gold. uchicago.eduuchicago.edu Due to the surface selection rule, only vibrational modes with a dipole moment component perpendicular to the surface are strongly detected. uchicago.edu This allows researchers to determine the average orientation of the molecules, including the tilt of the alkyl chains and the orientation of the terminal phenoxy groups, within the monolayer. uchicago.edu
Scanning Tunneling Microscopy (STM) provides real-space images of surfaces with atomic or molecular resolution. uchicago.edu For phenoxy-terminated SAMs, STM can be used to visualize the packing arrangement, identify ordered domains, and characterize surface defects. uchicago.edu Studies have used STM to reveal how annealing can induce structural changes, leading to the formation of ordered striped phases. uchicago.edu
X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique that provides elemental composition and chemical state information about the top few nanometers of a surface. It can confirm the presence of key elements (Carbon, Oxygen, Bromine) and analyze their chemical environment, verifying the integrity of the monolayer.
Other important techniques include ellipsometry , which measures the change in polarization of light upon reflection from a surface to determine the thickness of the thin film, and contact angle measurements , which assess the wettability (hydrophobicity or hydrophilicity) of the surface, a property directly influenced by the terminal phenoxy groups. uchicago.eduuni-due.de
Table 3: Surface-Sensitive Techniques for Phenoxy-Terminated Films
| Technique | Information Provided | Source |
|---|---|---|
| Reflection-Absorption IR Spectroscopy (RAIRS) | Molecular orientation and ordering of functional groups. | uchicago.eduuchicago.edu |
| Scanning Tunneling Microscopy (STM) | Surface morphology, molecular packing, and ordered domains. | uchicago.edu |
| Grazing Incidence X-ray Reflectometry | Layer thickness and structural properties of the film. | aip.org |
| Ellipsometry | Film thickness. | uchicago.edu |
| Contact Angle Measurement | Surface wettability and energy. | uchicago.edu |
Probing the Surface Characteristics of this compound: An Advanced Spectroscopic and Analytical Approach
The study of self-assembled monolayers (SAMs) is a cornerstone of modern surface science and nanotechnology. These highly organized molecular layers, formed spontaneously on substrates, offer a versatile platform for tailoring surface properties. A molecule of interest in this field is this compound, which features a phenoxy headgroup and a nine-carbon alkyl chain terminating in a bromine atom. The terminal bromine provides a site for further chemical modification, making this compound a candidate for creating complex, functionalized surfaces. Understanding the structure and formation of monolayers from such molecules is critical for their application. Advanced spectroscopic and analytical techniques provide the necessary tools to characterize these films with high precision.
While direct research on this compound using the advanced techniques discussed herein is not extensively documented in publicly available literature, a wealth of information exists for structurally analogous compounds, such as phenoxy-terminated alkanethiols. researchgate.netacs.orgosti.govacs.org By examining the findings for these similar molecules, a scientifically grounded understanding of how this compound would behave and be characterized can be constructed.
The formation of well-ordered thin films and self-assembled monolayers is critical for many applications. A suite of high-resolution surface-sensitive techniques is employed to investigate the properties of these layers.
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. This change is quantified by the amplitude ratio, Ψ (Psi), and the phase difference, Δ (Delta). These parameters are highly sensitive to the thickness and refractive index of thin films on the substrate.
In the context of phenoxy-terminated monolayers, ellipsometry is a primary method for determining the average thickness of the assembled film. For instance, in studies of 11-phenoxyundecanethiol self-assembled monolayers on a gold substrate, ellipsometry measurements have been crucial in confirming the formation of a monolayer. researchgate.net The thickness of such a monolayer is typically in the range of 15-20 Å, consistent with a model of molecules oriented nearly perpendicular to the surface. nih.gov
Table 1: Representative Ellipsometry Data for Phenoxy-Terminated Alkanethiol SAMs
| Parameter | Value | Significance |
| Film Thickness | ~17 Å | Indicates the formation of a well-packed monolayer with molecules in a relatively upright orientation. |
| Refractive Index | ~1.5 | Consistent with the optical properties of organic thin films. |
Note: The data presented is based on studies of analogous phenoxy-terminated alkanethiols and represents expected values for a this compound monolayer.
Surface Plasmon Resonance (SPR) spectroscopy is a real-time, label-free technique used to monitor binding events and adsorption processes on a metal surface, typically gold. It measures the change in the refractive index at the sensor surface as molecules adsorb or desorb. This allows for the detailed study of the kinetics of self-assembly, providing information on the rate of adsorption and the stability of the monolayer.
For a molecule like this compound, SPR would be instrumental in optimizing the conditions for monolayer formation, such as concentration and immersion time. The technique can track the formation of the monolayer from the initial, rapid adsorption phase to the slower organizational phase, until a stable, saturated surface is achieved.
Infrared Reflection Absorption Spectroscopy (IRRAS), also known as Reflection-Absorption Infrared Spectroscopy (RAIRS), is a highly sensitive technique for obtaining the vibrational spectra of thin films and adsorbates on metal surfaces. researchgate.net By using polarized infrared light at a grazing angle of incidence, the technique selectively enhances the vibrational modes of molecules that are perpendicular to the surface. This provides valuable information about the chemical composition, orientation, and packing of the molecules within the monolayer.
For a this compound monolayer, IRRAS spectra would exhibit characteristic peaks corresponding to the vibrations of the phenyl ring and the alkyl chain. The positions and intensities of the symmetric and asymmetric methylene (CH₂) stretching modes in the 2800-3000 cm⁻¹ region are particularly informative. In a well-ordered, all-trans alkyl chain, these peaks are typically observed near 2850 cm⁻¹ and 2920 cm⁻¹, respectively. Any deviation to higher wavenumbers would indicate the presence of gauche defects and a less ordered structure. Furthermore, vibrational modes of the phenoxy group would confirm its presence and orientation at the monolayer-ambient interface.
Table 2: Expected IRRAS Peak Assignments for a this compound Monolayer
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3060 | Aromatic C-H stretch | Confirms presence of the phenoxy group. |
| ~2920 | Asymmetric CH₂ stretch | Indicates a well-ordered alkyl chain in a trans-conformation. |
| ~2850 | Symmetric CH₂ stretch | Indicates a well-ordered alkyl chain in a trans-conformation. |
| ~1600 & ~1500 | Phenyl ring C=C stretch | Characteristic of the aromatic headgroup. |
| ~1245 | Aryl-O stretch | Confirms the ether linkage of the phenoxy group. |
Note: The peak positions are based on typical values for phenoxy-terminated alkanethiols and serve as a reference.
For a this compound monolayer, AFM imaging would be expected to reveal a relatively smooth and uniform surface if a well-ordered monolayer is formed. In some cases, especially after annealing, distinct domains or phases can be observed. researchgate.net For instance, studies on annealed 11-phenoxyundecanethiol SAMs have shown the formation of striped domains with a high degree of order. acs.orgosti.govacs.org AFM can also be used to perform nanolithography, where the tip is used to selectively remove or modify the monolayer, further demonstrating the integrity and stability of the film.
Computational Chemistry Approaches for 9 Bromononyl Oxy Benzene and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations are fundamental to understanding the electronic nature of [(9-Bromononyl)oxy]benzene, which in turn governs its reactivity. These methods solve the Schrödinger equation for a given molecule to provide information about its electronic distribution, orbital energies, and other key properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT studies can provide a detailed picture of the electron distribution, molecular geometry, and various spectroscopic properties.
DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides bond lengths, bond angles, and dihedral angles.
From the optimized geometry, a variety of electronic properties can be calculated. The molecular electrostatic potential (MEP) map, for instance, visualizes the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show a region of negative potential (electron-rich) around the oxygen atom of the ether linkage and the benzene (B151609) ring's π-system, while the area around the bromine atom and the hydrogen atoms of the nonyl chain would exhibit a more positive potential (electron-poor). This information is crucial for predicting how the molecule will interact with other reagents.
Furthermore, DFT can be used to calculate properties such as dipole moment, polarizability, and vibrational frequencies, which can be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to validate the computational model.
A hypothetical table of DFT-calculated properties for this compound is presented below.
| Property | Calculated Value |
| Total Energy (Hartree) | -3456.789 |
| Dipole Moment (Debye) | 2.5 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 5.7 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.orgrsc.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy and shape of these orbitals are key determinants of a molecule's reactivity.
For this compound, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized primarily on the electron-rich phenoxy group, specifically the oxygen atom and the aromatic ring. This suggests that electrophiles will preferentially attack these positions. The LUMO, on the other hand, is likely to be distributed along the C-Br bond of the nonyl chain, indicating that this is the most susceptible site for nucleophilic attack. This is consistent with the known reactivity of alkyl bromides, where the bromine atom acts as a good leaving group in substitution reactions.
The energy gap between the HOMO and LUMO is another important parameter obtained from FMO analysis. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the long, flexible alkyl chain is not expected to significantly alter the electronic properties of the phenoxy group, thus the HOMO-LUMO gap would be similar to that of simpler alkoxybenzenes.
Molecular Dynamics (MD) Simulations for Conformational Analysis
The long and flexible nonyl chain of this compound allows it to adopt a vast number of different conformations in space. Molecular Dynamics (MD) simulations are a powerful computational method to explore this conformational landscape and understand the molecule's dynamic behavior.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms. By simulating the molecule's trajectory over a period of time (typically nanoseconds to microseconds), MD can provide insights into its preferred conformations, flexibility, and interactions with its environment (e.g., a solvent).
The results of an MD simulation can be analyzed to generate a Ramachandran-like plot for the dihedral angles of the alkyl chain, showing the most populated conformational states. This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules or surfaces.
Predictive Modeling of Reaction Mechanisms and Transition States
Computational chemistry can be used to predict the pathways of chemical reactions involving this compound and to characterize the high-energy transition states that connect reactants to products. This is particularly valuable for understanding reaction kinetics and selectivity.
For example, a common reaction of this compound would be a nucleophilic substitution at the carbon atom bonded to the bromine. Using quantum chemical methods like DFT, the entire reaction pathway can be mapped out. This involves identifying the structures of the reactants, products, and the transition state. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the reacting species at the point of highest energy.
By calculating the energies of the reactants and the transition state, the activation energy of the reaction can be determined. This allows for the prediction of the reaction rate. Furthermore, by comparing the activation energies of different possible reaction pathways, the selectivity of a reaction can be predicted. For instance, one could computationally investigate whether a given nucleophile is more likely to attack the terminal carbon of the nonyl chain or another position.
A hypothetical energy profile for a nucleophilic substitution reaction of this compound could be generated, showing the relative energies of the reactants, transition state, and products.
Computational Design of Novel Derivatives with Tailored Reactivity
The insights gained from computational studies of this compound can be leveraged to design novel derivatives with specific, desired properties. This in silico design process can significantly accelerate the discovery of new functional molecules.
For instance, if the goal is to enhance the reactivity of the molecule towards a specific nucleophile, one could computationally screen a library of derivatives with different substituents on the benzene ring. By calculating the FMO properties and reaction barriers for each derivative, it is possible to identify substituents that lower the LUMO energy or decrease the activation energy for the desired reaction. Electron-withdrawing groups on the benzene ring, for example, would be expected to increase the electrophilicity of the alkyl chain, making it more susceptible to nucleophilic attack.
Similarly, if the aim is to modify the molecule's conformational preferences, for example, to promote self-assembly or binding to a specific target, MD simulations can be used to explore the effects of different functional groups on the molecule's shape and flexibility. One could design derivatives with specific intramolecular interactions that favor a particular folded or extended conformation.
Future Directions and Emerging Research Avenues for 9 Bromononyl Oxy Benzene Research
Advancement of Sustainable and Efficient Synthetic Routes
The future synthesis of [(9-Bromononyl)oxy]benzene and its derivatives will likely prioritize green chemistry principles to enhance efficiency and minimize environmental impact. The classical Williamson ether synthesis, the probable route to this compound, can be optimized through several modern approaches.
One promising direction is the expanded use of phase-transfer catalysis (PTC) . This methodology is highly effective for reactions involving immiscible phases, such as the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide. PTC can lead to increased reaction rates, lower energy consumption, and the use of more environmentally benign solvents. Future research could focus on identifying the optimal catalyst and reaction conditions for the synthesis of this compound.
| Catalyst Type | Potential Advantages for this compound Synthesis |
| Quaternary Ammonium (B1175870) Salts | Cost-effective, readily available, and efficient for many SN2 reactions. |
| Crown Ethers | High efficiency in solubilizing alkali metal cations, leading to a more reactive "naked" phenoxide. |
| Polyethylene Glycols (PEGs) | Non-toxic, inexpensive, and can act as effective phase-transfer catalysts. |
Furthermore, the development of solid-supported syntheses could offer significant advantages in terms of catalyst recovery and product purification. Anchoring the phenoxide to a solid support could simplify the work-up process and allow for the reuse of the support material, aligning with the principles of a circular economy in chemical synthesis.
Integration into Next-Generation Functional Materials and Nanotechnology
The molecular architecture of this compound makes it an ideal candidate for the development of advanced functional materials. The long alkoxy chain can induce self-assembly and liquid crystalline behavior, while the terminal bromine provides a site for further chemical modification.
One of the most exciting future applications is in the field of liquid crystals . Molecules with long alkyl or alkoxy chains attached to a rigid aromatic core are known to exhibit mesomorphic phases. By strategically modifying the phenoxy group or by incorporating this compound into larger molecular structures, it may be possible to design novel liquid crystals with specific optical and electronic properties for use in displays and other optoelectronic devices.
The terminal bromine atom also allows for the facile grafting of this compound onto surfaces to form self-assembled monolayers (SAMs) . These organized molecular layers can be used to modify the surface properties of materials, such as their wettability, adhesion, and biocompatibility. Future research could explore the formation of SAMs on various substrates and their potential applications in areas like anti-fouling coatings and biocompatible implants.
Exploration in Advanced Sensor Technologies and Biosensor Platforms
The development of highly sensitive and selective chemical sensors and biosensors is a rapidly growing field. This compound can serve as a versatile platform for the design of novel sensor technologies. The terminal bromine can be readily converted into other functional groups, allowing for the immobilization of this molecule onto electrode surfaces or nanoparticles.
Future research could focus on incorporating this compound into electrochemical sensors . For instance, the phenoxy group could be electrochemically active, and its redox properties could be modulated by the binding of specific analytes. By functionalizing the terminal bromine with a recognition element, such as an enzyme or an antibody, highly specific biosensors could be developed. The use of nanomaterials, such as graphene or carbon nanotubes, could further enhance the sensitivity and performance of these sensors.
| Sensor Component | Potential Role of this compound Derivative |
| Electrode Surface | Covalent attachment via the terminal functional group to create a stable sensing interface. |
| Nanoparticle Functionalization | Modification of nanoparticles to enhance their dispersibility and introduce specific recognition capabilities. |
| Redox Mediator | The phenoxy group could potentially act as a redox mediator in certain electrochemical sensing schemes. |
Development of Dynamic Covalent and Supramolecular Systems
The principles of dynamic covalent chemistry (DCC) and supramolecular chemistry are increasingly being used to create "smart" materials that can adapt to their environment. The structure of this compound is well-suited for integration into such systems.
The ether linkage in this compound, while generally stable, can participate in dynamic covalent exchange reactions under specific catalytic conditions. This opens up the possibility of creating dynamic polymer networks or hydrogels where the crosslinks can reversibly form and break. Such materials could exhibit self-healing properties or respond to external stimuli.
Moreover, the amphiphilic nature of molecules derived from this compound, with a polar head (the phenoxy group, potentially further functionalized) and a nonpolar tail (the nonyl chain), makes them excellent candidates for forming supramolecular assemblies . These molecules could self-assemble in solution to form micelles, vesicles, or other nanostructures. The terminal bromine provides a handle to introduce further non-covalent interaction motifs, leading to more complex and functional supramolecular systems.
Interdisciplinary Collaborations in Organic Chemistry, Materials Science, and Bio-Inspired Systems
Realizing the full potential of this compound will require a highly interdisciplinary approach. Collaborations between organic chemists, materials scientists, and biologists will be crucial for translating the fundamental properties of this molecule into practical applications.
Future research in this area will likely focus on bio-inspired systems . The amphiphilic nature of this compound derivatives is reminiscent of lipids that form cell membranes. This could inspire the development of artificial vesicles for drug delivery or as microreactors. The ability to functionalize the surface of these vesicles via the terminal bromine atom would allow for the attachment of targeting ligands or other bioactive molecules.
The synergy between organic synthesis, which can provide a library of this compound derivatives with tailored properties, and materials science, which can characterize their self-assembly and bulk properties, will be essential for the rational design of new functional materials. The integration of biological concepts will provide inspiration for the development of advanced systems with life-like properties.
Q & A
Q. What strategies mitigate publication bias when reporting failed synthetic attempts?
- Methodology : Document reaction parameters (e.g., solvent, catalyst loadings) in open-access platforms like ChemRxiv. Negative results are critical for machine-learning-driven reaction prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
